Citrus red 2

Catalog No.
S585828
CAS No.
6358-53-8
M.F
C18H16N2O3
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citrus red 2

CAS Number

6358-53-8

Product Name

Citrus red 2

IUPAC Name

1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3

InChI Key

GJUABKCEXOMRPQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Partially soluble in ethanol and vegetable oils
In water, 0.154 mg/L at 25 °C (est)

Synonyms

citrus red No. 2

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O

Food Additive and Coloring Agent:

Citrus Red 2 (C.I. 12156) is primarily used as a food additive to enhance the color of the skin of oranges in the United States. It is a synthetic azo dye, meaning it contains nitrogen atoms linked to aromatic rings. While the FDA has approved its use since 1956, its safety has been a topic of debate due to potential carcinogenicity concerns [].

Carcinogenicity Concerns:

The International Agency for Research on Cancer (IARC) has classified Citrus Red 2 as a group 2B carcinogen, indicating it is "possibly carcinogenic to humans". This classification is based on animal studies, where high doses of the dye administered to rats showed some evidence of increased tumor formation []. However, it's important to note that these studies involved much higher concentrations than those typically found on the surface of oranges [].

Current Research:

While the primary application of Citrus Red 2 is in the food industry, there is limited scientific research exploring its use in other scientific contexts. Some studies have investigated its metabolism in rats, identifying several breakdown products in the bile and urine []. Additionally, research is ongoing to develop natural alternatives to Citrus Red 2 due to consumer concerns and potential health risks associated with synthetic dyes [].

Citrus Red 2, also known as C.I. Solvent Red 80 or C.I. 12156, is a synthetic azo dye primarily used to enhance the color of citrus fruits, particularly oranges. Approved by the United States Food and Drug Administration in 1956, it is specifically permitted for use on the skin of oranges that are not intended for processing into juice. The compound appears as an orange to yellow solid or a dark red powder, with a melting point of 156 °C and a molecular formula of C₁₈H₁₆N₂O₃, corresponding to a molecular weight of approximately 308.34 g/mol .

Citrus Red 2 does not have a known biological function. Its primary purpose is to interact with light and impart an orange color to the skin of citrus fruits.

The International Agency for Research on Cancer (IARC) classifies Citrus Red 2 as possibly carcinogenic to humans (Group 2B) []. While no definitive studies have proven its carcinogenicity in humans, this classification warrants caution.

Citrus Red 2 is not permitted for use on oranges intended for processing into juice []. This regulation aims to minimize potential human exposure through consumption.

Typical of azo compounds. These include:

  • Reduction: Citrus Red 2 can be reduced to form amines, which may lead to the generation of toxic gases when mixed with certain substances.
  • Reactivity with Acids: The compound can react with acids to produce potentially hazardous byproducts, including toxic gases .
  • Suspension Hazards: When suspended in air at specific concentrations, azo dyes like Citrus Red 2 can become explosive .

The synthesis of Citrus Red 2 involves the diazotization reaction of 2,5-dimethoxyaniline with 2-naphthol. This process generally follows these steps:

  • Diazotization: A primary aromatic amine (2,5-dimethoxyaniline) is reacted with sodium nitrite in acidic conditions to form a diazonium ion.
  • Coupling Reaction: The diazonium ion then couples with an electron-rich aromatic compound (2-naphthol) to form the azo linkage characteristic of this dye .

Citrus Red 2 is primarily utilized in the food industry for:

  • Coloring Citrus Fruits: It enhances the visual appeal of oranges by imparting a vibrant orange hue to their skins.
  • Regulatory Compliance: The FDA restricts its use to non-processing applications, allowing only minimal concentrations (up to 2 parts per million) on fruit skins intended for consumption .

Research on Citrus Red 2 has highlighted its interactions with various biological molecules:

  • Binding Studies: It has been shown to bind with human serum albumin through electrostatic interactions, affecting the protein's microenvironment and structure.
  • Potential Toxicity: Studies indicate that when Citrus Red 2 interacts with certain enzymes or proteins, it may lead to adverse biochemical effects .

Citrus Red 2 shares structural and functional similarities with other azo dyes. Here are some comparable compounds:

Compound NameChemical FormulaNotes
Allura Red ACC₁₄H₁₃N₂NaO₃SCommonly used in food products; classified as safe by FDA.
Sunset Yellow FCFC₁₄H₁₂N₂NaO₃SUsed as a food colorant; also azo-based.
TartrazineC₁₄H₉N₄NaO₃SA widely used yellow dye; has different regulatory status.
AmaranthC₁⁴H¹⁴N₂NaO³SUsed in food and cosmetics; controversial due to safety concerns.
AzorubineC₁⁴H¹⁴N₂O₃SUsed in food coloring; similar safety concerns as Citrus Red 2.

Uniqueness of Citrus Red 2

Citrus Red 2's unique application lies in its specific use for coloring citrus fruit skins rather than the edible portions. Additionally, its classification as a possible carcinogen adds a layer of regulatory scrutiny not necessarily applicable to all similar compounds, highlighting ongoing debates about synthetic dyes in food products .

Physical Description

Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992)

Color/Form

Orange to yellow solid or dark red powder (NTP, 1992)
Crystals

XLogP3

4.5

LogP

log Kow = 5.67 (est)

Melting Point

311 to 315 °F (NTP, 1992)
156 °C

UNII

2QE5Y68984

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.97X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

6358-53-8

Wikipedia

Citrus Red 2

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Health Hazards -> Carcinogens

Methods of Manufacturing

/Citrus Red No. 2/ is synthesized commercially by coupling diazotization of 2,5-dimethoxyaniline with 2-naphthol.

General Manufacturing Information

2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]-: ACTIVE
In USA, color is permitted only for coloring skins of oranges that are not intended or used for processing, at level not exceeding 2 ppm on basis of wt of the whole fruit. (US Code of Federal Regulations, 1974).
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.
The joint FAO/WHO expert committee on food additives ... considers citrus red number 2, on basis of toxicological evidence, to be unsafe for use in food (FAO/WHO, 1973).
This color should not be used as a food additive.
The US International Trade Commission last reported US production of Citrus Red 2 (Solvent Red 80) in 1970 by two US manufacturers (Allied Chemical Corp and American Cyanamid)

Analytic Laboratory Methods

Analytical procedures: titration, spectrophotometry, analysis of commercial synthetic organic color additives.
OSW RCRA Appendix VIII List, 40 CFR Part 261, Appendix VIII. HPLC, no detection limit reported

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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